pyrazolo[1,5-a]pyrazine-2-carboxylic acid
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Overview
Description
Pyrazolo[1,5-a]pyrazine-2-carboxylic acid is a heterocyclic compound that contains both pyrazole and pyrazine rings fused together. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethyl pyrazole with acetophenone derivatives, followed by N-propargylation and subsequent cyclization using cesium carbonate in methanol . This method yields various pyrazolo[1,5-a]pyrazine derivatives with different substituents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrazole or pyrazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-a]pyrazine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Pyrazolo[1,5-a]pyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds with potential biological activities.
Biology: The compound and its derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, some derivatives have been found to inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyridine-2-carboxylic acid: This compound is structurally similar but contains a pyridine ring instead of a pyrazine ring.
Pyrazolo[1,5-a]pyrimidine: Another similar compound with a pyrimidine ring, known for its anticancer and enzymatic inhibitory activities.
Uniqueness
Pyrazolo[1,5-a]pyrazine-2-carboxylic acid is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in medicinal chemistry and material science.
Properties
CAS No. |
1547037-20-6 |
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Molecular Formula |
C7H5N3O2 |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)6-3-5-4-8-1-2-10(5)9-6/h1-4H,(H,11,12) |
InChI Key |
ODWNSLBQEJLQJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(=O)O)C=N1 |
Purity |
91 |
Origin of Product |
United States |
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